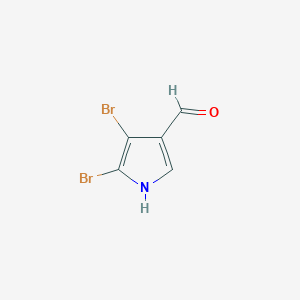

4,5-dibromo-1H-pyrrole-3-carbaldehyde

説明

特性

IUPAC Name |

4,5-dibromo-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-3(2-9)1-8-5(4)7/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPKWVGPPMEZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N1)Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4,5-dibromo-1H-pyrrole-3-carbaldehyde chemical properties

4,5-Dibromo-1H-pyrrole-3-carbaldehyde: A Comprehensive Technical Guide to Properties, Reactivity, and Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist overseeing the development of heterocyclic libraries for high-throughput screening, I frequently encounter the challenge of sourcing bifunctional building blocks that offer predictable, orthogonal reactivity. Among these, 4,5-dibromo-1H-pyrrole-3-carbaldehyde (CAS: 1803593-81-8) stands out as a highly versatile, yet underexplored, synthetic intermediate.

Unlike its more common isomer (the 2-carbaldehyde variant), the 3-carbaldehyde architecture provides a unique electronic push-pull system. This whitepaper deconstructs the physicochemical profile, mechanistic reactivity, and self-validating synthetic protocols required to leverage this molecule in advanced drug discovery—particularly in the synthesis of marine alkaloid mimetics and targeted kinase inhibitors.

Physicochemical Profiling & Structural Data

Before deploying any building block in a multi-step synthesis, a rigorous understanding of its baseline properties is mandatory. The table below consolidates the critical quantitative data for 4,5-dibromo-1H-pyrrole-3-carbaldehyde.

| Parameter | Specification |

| Chemical Name | 4,5-Dibromo-1H-pyrrole-3-carbaldehyde |

| CAS Registry Number | 1803593-81-8 |

| Molecular Formula | C5H3Br2NO |

| Molecular Weight | 252.89 g/mol |

| Exact Mass | 250.858 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility Profile | Soluble in DMF, DMSO, MeOH; Insoluble in H2O |

| Storage Conditions | 2-8 °C, inert atmosphere, protect from light |

(Data corroborated by commercial standards and spectroscopic databases [1]).

Mechanistic Insights: The Dual-Nature Scaffold

The utility of 4,5-dibromo-1H-pyrrole-3-carbaldehyde lies in its orthogonal reactivity domains, driven by strict electronic causality.

-

The Electrophilic C3-Carbaldehyde: The formyl group at the 3-position is highly primed for nucleophilic attack. It readily undergoes Wittig olefinations, Knoevenagel condensations, and reductive aminations, acting as a reliable vector for chain elongation.

-

The Nucleophilic Pyrrole Core & Halogen Handles: The pyrrole ring is inherently electron-rich. However, the C3-formyl group exerts a strong electron-withdrawing effect, deactivating the C2 position. Consequently, electrophilic aromatic substitution (EAS) naturally favors the C5 and C4 positions. Once brominated, these heavy halogens transform the molecule into a prime candidate for Palladium-catalyzed cross-coupling.

-

Regioselective Cross-Coupling Logic: In Suzuki-Miyaura couplings, the C5-bromine is statistically and electronically more susceptible to oxidative addition by Pd(0) than the C4-bromine. The proximity of the C5 position to the electron-donating nitrogen lone pair weakens the C5-Br bond relative to C4-Br, which is sterically shielded by the adjacent C3-formyl group.

Synthetic pathways and orthogonal functionalization of 4,5-dibromo-1H-pyrrole-3-carbaldehyde.

Self-Validating Experimental Protocols

To ensure reproducibility in the lab, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) that confirm mechanistic milestones.

Protocol A: Regioselective Bromination of 1H-pyrrole-3-carbaldehyde

Objective: Synthesize 4,5-dibromo-1H-pyrrole-3-carbaldehyde via controlled electrophilic aromatic substitution [2].

-

Initiation: Dissolve 1H-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the reaction vessel to 0 °C.

-

Causality: DMF stabilizes the bromonium ion intermediate, enhancing the electrophilicity of N-bromosuccinimide (NBS), while the 0 °C temperature suppresses unwanted oxidation of the sensitive aldehyde group.

-

-

Halogenation: Add NBS (2.05 eq) portion-wise over 30 minutes.

-

Causality: The slight 0.05 eq excess ensures complete dibromination at C4 and C5 without providing enough driving force to brominate the highly deactivated C2 position.

-

-

Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation (IPC): Pull a 10 µL aliquot, quench in water, extract with EtOAc, and analyze via LC-MS.

-

Validation Check: The reaction is complete when the mass spectrum exhibits a distinct 1:2:1 isotopic triplet at m/z ~251, 253, 255 [M-H]⁻ in negative ion mode, confirming the installation of exactly two bromine isotopes (79Br and 81Br).

-

-

Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield the title compound.

Protocol B: Regioselective C5 Suzuki-Miyaura Cross-Coupling

Objective: Differentiate the C4 and C5 bromines to install an aryl group exclusively at C5.

-

Setup: Charge a Schlenk flask with 4,5-dibromo-1H-pyrrole-3-carbaldehyde (1.0 eq), an aryl boronic acid (1.1 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 eq).

-

Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step and provides steric bulk that prevents the catalyst from inserting into the more hindered C4-Br bond, enforcing strict C5 regioselectivity.

-

-

Execution: Heat to 80 °C for 6 hours.

-

Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1).

-

Validation Check: The starting material (Rf ~0.4) should disappear, replaced by a single major fluorescent spot (Rf ~0.3). ¹H NMR of the crude must show the retention of the C3-aldehyde singlet (~9.8 ppm) and the introduction of aromatic protons, with the C4-Br remaining intact.

-

Applications in Drug Development

In medicinal chemistry, the bromopyrrole motif is not merely a structural placeholder; it is a functional pharmacophore [3].

-

Marine Alkaloid Mimetics: Brominated pyrroles are ubiquitous in marine chemical defenses (e.g., Agelastatin A, Oroidin). 4,5-dibromo-1H-pyrrole-3-carbaldehyde serves as a direct precursor to synthetic analogs of these natural products, which exhibit potent anti-biofilm and anti-cancer properties. The heavy bromines increase lipophilicity and membrane permeability.

-

Kinase Inhibitors (Hinge Binders): The pyrrole NH acts as a critical hydrogen-bond donor to the kinase hinge region (mimicking the adenine ring of ATP). The C3-carbaldehyde allows for the rapid construction of vectors that reach into the solvent-exposed or selectivity pockets of the kinase, while the C4/C5 bromines provide a steric shield that locks the molecule into the active site via halogen bonding.

Pharmacophoric mapping of the brominated pyrrole core within a kinase active site.

References

-

SciSpace / Academic Literature. "The synthesis of polyfunctional pyrroles and the investigation of the chemoselectivity of their reactions." Available at:[Link]

-

Journal of Medicinal Chemistry (ACS Publications). "Identification of Phenylisoxazolines as Novel and Viable Antibacterial Agents Active against Gram-Positive Pathogens." Available at:[Link]

Technical Whitepaper: 4,5-Dibromo-1H-pyrrole-3-carbaldehyde (CAS: 1803593-81-8)

Executive Summary

In the landscape of modern medicinal chemistry and complex natural product synthesis, halogenated heterocycles serve as indispensable molecular scaffolds. 4,5-dibromo-1H-pyrrole-3-carbaldehyde (CAS: 1803593-81-8) is a highly specialized, polyfunctional building block[1]. Unlike its more common isomer (the 2-carbaldehyde variant, frequently found in marine sponges), the 3-carbaldehyde derivative offers unique spatial geometry for the synthesis of advanced pyrrole alkaloids, potassium-competitive acid blockers (P-CABs), and novel anti-biofilm agents.

This whitepaper provides an in-depth technical analysis of CAS 1803593-81-8, detailing its physicochemical profile, regioselective synthesis protocols, and its strategic utility in drug development pipelines.

Physicochemical Profiling

Understanding the fundamental properties of this compound is critical for predicting its behavior in organic solvents and its reactivity in transition-metal-catalyzed cross-coupling reactions[2].

| Property | Specification |

| IUPAC Name | 4,5-dibromo-1H-pyrrole-3-carbaldehyde |

| CAS Registry Number | 1803593-81-8 |

| Molecular Formula | C5H3Br2NO |

| Molecular Weight | 252.89 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, THF, and Methanol; Insoluble in Hexanes |

| Structural Class | Halogenated Aromatic Heterocycle / Aldehyde |

| Reactivity Profile | Susceptible to nucleophilic attack at the carbonyl; undergoes oxidative addition at C4/C5 |

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis of 3-substituted pyrroles is notoriously challenging due to the inherent electronic preference of the pyrrole ring to undergo electrophilic aromatic substitution (SEAr) at the C2 and C5 positions. To access 4,5-dibromo-1H-pyrrole-3-carbaldehyde, a strategic sequence of steric protection and regioselective functionalization must be employed[3].

Mechanistic Causality:

-

N-Protection (Steric Shielding): Unprotected pyrrole reacts indiscriminately. By installing a bulky triisopropylsilyl (TIPS) group at the nitrogen atom, the C2 and C5 positions are sterically hindered.

-

Formylation: Vilsmeier-Haack formylation is thus forced to occur at the less hindered C3 position, yielding 1-TIPS-pyrrole-3-carbaldehyde.

-

Deprotection & Bromination: After removing the TIPS group using TBAF, the pyrrole ring is subjected to controlled electrophilic bromination using N-Bromosuccinimide (NBS). The electron-withdrawing nature of the C3-aldehyde subtly deactivates the ring, but the C4 and C5 positions remain sufficiently nucleophilic to undergo dibromination.

Fig 1: Regioselective synthetic workflow for 4,5-dibromo-1H-pyrrole-3-carbaldehyde.

Experimental Protocol: Regioselective Dibromination

To ensure maximum yield and prevent oxidative degradation of the pyrrole core, the following self-validating protocol must be executed under strict environmental controls.

Reagents & Equipment

-

Substrate: 1H-pyrrole-3-carbaldehyde (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS, 2.05 eq) - Must be freshly recrystallized from water to remove trace Br2.

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Atmosphere: Argon or dry Nitrogen (N2)

Step-by-Step Methodology

-

Preparation: Dissolve 1H-pyrrole-3-carbaldehyde in anhydrous THF (0.1 M concentration) in a flame-dried round-bottom flask purged with Argon.

-

Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath to achieve exactly -78°C.

-

Causality: Pyrroles are highly electron-rich. Conducting the reaction at -78°C suppresses uncontrolled radical bromination and prevents exothermic polymerization of the heterocycle.

-

-

Electrophilic Addition: Add NBS (2.05 eq) portion-wise over 30 minutes. Shield the flask from ambient light using aluminum foil.

-

Causality: Darkness prevents the homolytic cleavage of the N-Br bond (which would initiate a radical pathway). This forces the reaction through the desired ionic SEAr pathway.

-

-

Maturation: Allow the reaction mixture to slowly warm to 0°C over 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 7:3).

-

Quenching: Quench the reaction vigorously with saturated aqueous sodium thiosulfate (Na2S2O3).

-

Causality: Na2S2O3 instantly reduces any unreacted electrophilic bromine species to harmless bromide ions, halting the reaction and preventing oxidative degradation during the workup phase.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography to yield the target compound.

Self-Validating Analytical Checks

Do not proceed to downstream applications without verifying the structural integrity of the product:

-

1H NMR (DMSO-d6): The success of the dibromination is confirmed by the disappearance of the C4 and C5 protons (typically multiplet signals around 6.5–6.8 ppm in the starting material). You must observe exactly two singlets: the C2-H proton (~7.6 ppm) and the aldehyde CHO proton (~9.7 ppm), alongside the broad N-H exchangeable signal (~12.5 ppm).

-

LC-MS: Confirm the presence of the characteristic isotopic triplet pattern (1:2:1 ratio) indicative of a dibrominated species at m/z ~251, 253, 255 [M-H]-.

Applications in Advanced Drug Discovery

The 4,5-dibromo-1H-pyrrole-3-carbaldehyde scaffold is highly prized in two primary domains of pharmaceutical research:

A. Marine Natural Product Analogs (Anti-Biofilm Agents)

Brominated pyrroles, inspired by marine alkaloids like oroidin and batzelladine, are potent inhibitors of bacterial biofilms (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii). The 3-carbaldehyde isomer allows medicinal chemists to synthesize derivatives with altered spatial orientations, effectively bypassing bacterial efflux pumps. The scaffold disrupts Bacterial Two-Component Systems (TCS), preventing the autophosphorylation of sensor histidine kinases required for biofilm gene transcription.

Fig 2: Proposed mechanism of action for brominated pyrrole derivatives in biofilm inhibition.

B. Scaffold for P-CABs and Kinase Inhibitors

The carbon-bromine bonds at C4 and C5 are prime targets for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira). Because the C5 position is generally more sterically accessible and electronically reactive towards oxidative addition than C4, sequential regioselective couplings can be performed. This allows for the rapid generation of highly substituted, complex heterocycles used in Structure-Activity Relationship (SAR) studies for Potassium-Competitive Acid Blockers (P-CABs) similar to Vonoprazan[3].

Safety, Handling, and Storage

-

Toxicity: Halogenated aldehydes are severe skin, eye, and respiratory irritants. Handle exclusively within a certified chemical fume hood.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon). The compound is sensitive to prolonged exposure to light and oxygen, which can cause the aldehyde to oxidize into the corresponding carboxylic acid.

-

Incompatibilities: Strong oxidizing agents, strong bases, and primary amines (which may cause unintended Schiff base formation).

References

-

Bio-Fount. "1803593-81-8 | 4,5-Dibromo-1H-pyrrole-3-carbaldehyde Properties." Bio-Fount Biochemicals. Available at: [Link]

Sources

4,5-dibromo-1H-pyrrole-3-carbaldehyde molecular structure

Title: The Molecular Architecture and Synthetic Utility of 4,5-Dibromo-1H-pyrrole-3-carbaldehyde: A Technical Guide

Executive Summary Marine environments have long served as a prolific source of structurally unique and pharmacologically active secondary metabolites[1]. Among these, brominated pyrrole alkaloids—such as oroidin, agelastatin, and stevensine—have garnered immense interest due to their potent antineoplastic, anti-biofilm, and antimicrobial properties[1][2]. While the 2-carbaldehyde and 2-carboxylic acid derivatives of dibromopyrrole are ubiquitous in natural product synthesis, 4,5-dibromo-1H-pyrrole-3-carbaldehyde (CAS: 1803593-81-8) represents a highly specialized, isomeric building block[3][4].

As a Senior Application Scientist, I have observed that shifting the formyl group from the C2 to the C3 position fundamentally alters the electronic landscape of the pyrrole ring. This guide provides an in-depth analysis of the physicochemical properties, regioselective synthesis, and downstream applications of 4,5-dibromo-1H-pyrrole-3-carbaldehyde, offering a robust framework for drug development professionals and synthetic chemists.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of 4,5-dibromo-1H-pyrrole-3-carbaldehyde lies in the interplay between the electron-withdrawing formyl group at C3 and the bulky, electron-rich bromine atoms at C4 and C5.

-

Electronic Effects & Causality: The formyl (-CHO) group exerts a strong electron-withdrawing effect via both induction and resonance. In a 3-substituted pyrrole, this deactivates the adjacent C2 position most severely. Consequently, electrophilic aromatic substitution naturally favors the C5 and C4 positions[5].

-

Pharmacophoric Value: The heavy bromine atoms introduce significant steric bulk and lipophilicity, which are critical features for binding to hydrophobic pockets in target kinases and bacterial enzymes[2].

Table 1: Physicochemical Summary of 4,5-dibromo-1H-pyrrole-3-carbaldehyde

| Property | Specification / Value |

| IUPAC Name | 4,5-dibromo-1H-pyrrole-3-carbaldehyde |

| CAS Registry Number | 1803593-81-8[3][4] |

| Molecular Formula | C5H3Br2NO[4] |

| Molecular Weight | 252.89 g/mol [3][4] |

| Structural Class | Halogenated Heterocycle (Bromopyrrole) |

| Physical State | Solid (typically off-white to yellowish powder) |

| Solubility Profile | Soluble in DMSO, DMF, EtOAc, and CH2Cl2 |

Synthetic Methodologies: Regioselective Dibromination

Synthesizing 4,5-dibromo-1H-pyrrole-3-carbaldehyde requires strict kinetic control to prevent over-bromination or oxidative degradation of the electron-rich pyrrole core. The most reliable method is the controlled electrophilic bromination of 1H-pyrrole-3-carbaldehyde using N-Bromosuccinimide (NBS)[5].

Self-Validating Protocol: Electrophilic Dibromination Workflow

-

Initiation & Solvation: Dissolve 1.0 equivalent of 1H-pyrrole-3-carbaldehyde in anhydrous Tetrahydrofuran (THF) under a continuous nitrogen (N2) atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.

-

Expert Insight: Pyrroles are highly susceptible to oxidative polymerization. Cryogenic conditions combined with an inert atmosphere suppress these side reactions and kinetically control the initial electrophilic attack[5].

-

-

Electrophile Addition: Add 2.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

-

Expert Insight: NBS is preferred over molecular bromine (Br2) because it provides a low, steady-state concentration of the bromonium ion (Br+), ensuring high regioselectivity for the C5 and C4 positions without cleaving the heterocycle[5].

-

-

Propagation & Maturation: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. The reaction progress must be monitored via Thin Layer Chromatography (TLC) to confirm the complete consumption of the transient mono-brominated intermediate.

-

Quenching (Critical Step): Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3).

-

Expert Insight: This acts as a self-validating safety mechanism. Na2SO3 instantly reduces any unreacted electrophilic bromine species, definitively halting the reaction and preventing the formation of tribrominated artifacts during solvent evaporation[5].

-

-

Workup & Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated NaHCO3 (to neutralize succinimide byproducts) and brine. Dry over anhydrous Na2SO4.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to isolate the pure target compound.

Fig 1: Step-by-step synthetic workflow for the regioselective dibromination of 1H-pyrrole-3-carbaldehyde.

Applications in Drug Discovery

The 4,5-dibromopyrrole motif is a privileged scaffold in medicinal chemistry[2]. While nature predominantly utilizes the 2-substituted isomers (e.g., in the biosynthesis of oroidin by Agelas sponges)[1], synthetic integration of the 3-carbaldehyde isomer allows researchers to engineer novel spatial orientations of the pyrrole ring within target binding pockets.

-

Antineoplastic Agents: Hybrid molecules integrating the 4,5-dibromopyrrole motif with azetidin-2-one (β-lactam) rings have demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF7), highlighting the scaffold's potential in oncology[2]. The formyl group at C3 serves as an ideal electrophilic handle for synthesizing these complex conjugates via Knoevenagel condensations or reductive aminations.

-

Anti-Biofilm Compounds: Marine bromopyrroles are renowned for their ability to disperse bacterial biofilms without inducing resistance[1]. Derivatizing 4,5-dibromo-1H-pyrrole-3-carbaldehyde into corresponding hydrazones or oxadiazoles yields libraries of compounds that disrupt bacterial quorum sensing.

Handling, Stability, and Storage Protocols

To ensure scientific integrity and reproducible yields, strict handling protocols must be observed:

-

Light Sensitivity: Halogenated pyrroles are prone to photo-induced radical debromination. The compound must be handled under low-light conditions and stored in amber glass vials.

-

Thermal Stability: Store the lyophilized powder at -20°C under an inert atmosphere[4]. Prolonged exposure to ambient temperatures can lead to auto-oxidation of the aldehyde into a carboxylic acid.

-

Solvent Compatibility: For biological assays, prepare stock solutions in anhydrous DMSO immediately prior to use. Avoid protic solvents for long-term storage to prevent hemiacetal formation.

References

- BLD Pharm. "1803593-81-8 | 4,5-Dibromo-1H-pyrrole-3-carbaldehyde." BLD Pharm Catalog.

- ChemScene. "4,5-Dibromo-1H-pyrrole-3-carbaldehyde | CAS 1803593-81-8." ChemScene.

- National Center for Biotechnology Information (PMC). "Marine Pyrrole Alkaloids." NIH.

- PubMed. "Design and synthesis of novel antineoplastic agents inspired from marine bromopyrrole alkaloids." NIH.

- The Journal of Organic Chemistry. "Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3)." ACS Publications.

Sources

- 1. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel antineoplastic agents inspired from marine bromopyrrole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1803593-81-8|4,5-Dibromo-1H-pyrrole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

Synthesis Pathway of 4,5-Dibromo-1H-pyrrole-3-carbaldehyde: A Comprehensive Technical Guide

Executive Summary

The highly functionalized heterocycle 4,5-dibromo-1H-pyrrole-3-carbaldehyde is a critical building block in advanced medicinal chemistry, serving as a core intermediate for marine alkaloid analogs (e.g., oroidin derivatives) and potassium-competitive acid blockers (P-CABs) such as vonoprazan . Synthesizing this molecule presents a classic regioselectivity challenge: unsubstituted pyrroles inherently favor electrophilic attack at the C2 and C5 positions.

This guide details a field-proven, four-step synthetic pathway designed to override the ring's natural electronic bias. By leveraging steric shielding and sequential electronic deactivation, this methodology ensures high-yielding, regioselective C3-formylation followed by precise C4/C5-dibromination.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis relies on a carefully orchestrated sequence of protection, directed electrophilic aromatic substitution (EAS), deprotection, and halogenation.

-

The C3-Formylation Challenge: In a standard pyrrole ring, the C2/C5 positions are electronically favored for EAS because the resulting intermediate σ -complex is stabilized by three resonance structures (compared to only two for C3 attack). To force C3-formylation, we must physically block the α -positions.

-

Steric Shielding via TIPS: The triisopropylsilyl (TIPS) group is selected over electron-withdrawing groups (like Tosyl) because it maintains the ring's nucleophilicity while providing a massive "cone of protection" over the C2 and C5 carbons. This steric bulk forces the Vilsmeier-Haack reagent to attack exclusively at the C3 position .

-

Regioselective Bromination Logic: Once the TIPS group is removed, the newly installed C3-formyl group acts as an electron-withdrawing (-M, -I) director. It deactivates the adjacent C2 position most strongly. Consequently, electrophilic bromination using N-bromosuccinimide (NBS) occurs first at the most electron-rich C5 position, followed by the C4 position, yielding the target 4,5-dibromo derivative.

Figure 1: Four-step synthetic workflow from pyrrole to 4,5-dibromo-1H-pyrrole-3-carbaldehyde.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure causality and reaction integrity at every stage.

Step 1: N-Silylation (Synthesis of 1-(Triisopropylsilyl)pyrrole)

Causality: Sodium hydride (NaH) deprotonates the pyrrole NH to form a highly nucleophilic pyrrolide anion, which rapidly attacks the sterically hindered TIPS-Cl.

-

Setup: Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert argon atmosphere at 0 °C.

-

Addition: Add pyrrole (1.0 eq) dropwise. Self-Validation: Hydrogen gas evolution will be immediately visible. Wait until bubbling ceases (approx. 30 min) to confirm complete deprotonation.

-

Silylation: Add TIPS-Cl (1.1 eq) dropwise. Warm the mixture to room temperature and stir for 2 hours.

-

IPC: Check via TLC (100% Hexane). The starting pyrrole should be consumed, replaced by a non-polar spot ( Rf=0.9 ).

-

Workup: Quench carefully with ice water. Extract with Ethyl Acetate (EtOAc), dry over Na2SO4 , and concentrate under reduced pressure.

Step 2: Regioselective Vilsmeier-Haack Formylation

Causality: The Vilsmeier reagent (chloromethyleneiminium ion) is highly electrophilic but bulky. The TIPS group prevents C2/C5 attack, resulting in exclusive C3-substitution .

-

Reagent Generation: Cool anhydrous DMF (1.2 eq) to 0 °C. Add POCl3 (1.2 eq) dropwise. Stir for 15 minutes until the pale yellow Vilsmeier complex forms.

-

Reaction: Dissolve 1-(TIPS)-pyrrole (1.0 eq) in a minimum volume of DMF and add it dropwise to the complex at 0 °C. Heat the reaction to 60 °C for 4 hours.

-

Hydrolysis (Critical Step): Pour the mixture into an ice-cold saturated aqueous NaHCO3 solution. Stir vigorously for 1 hour. Self-Validation: If TLC (Hexane/EtOAc 9:1) shows a baseline spot, the iminium salt has not fully hydrolyzed. Continue stirring in base until the spot moves to Rf=0.5 .

-

Workup: Extract with Dichloromethane (DCM), wash with brine, dry, and concentrate.

Step 3: Deprotection (Synthesis of 1H-pyrrole-3-carbaldehyde)

Causality: The thermodynamic driving force of the robust Si–F bond (582 kJ/mol) ensures rapid and mild cleavage of the N–Si bond without damaging the sensitive aldehyde.

-

Reaction: Dissolve 1-(TIPS)-pyrrole-3-carbaldehyde (1.0 eq) in THF. Add Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) at room temperature.

-

Monitoring: Stir for 1 hour. Self-Validation: TLC (Hexane/EtOAc 7:3) will show complete conversion to a highly polar spot ( Rf=0.2 ).

-

Workup: Concentrate the mixture and pass it through a short silica gel plug (eluting with EtOAc) to remove tetrabutylammonium salts and fluorosilane byproducts.

Step 4: Electrophilic Bromination

Causality: NBS is chosen over Br2 gas because it provides a low, steady-state concentration of electrophilic bromine, preventing acid-catalyzed polymerization of the pyrrole ring and avoiding over-oxidation of the aldehyde.

-

Setup: Dissolve 1H-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous THF at 0 °C. Note: Ensure the reaction flask is shielded from light (wrapped in foil) to prevent radical Wohl-Ziegler bromination pathways.

-

Bromination: Add recrystallized NBS (2.05 eq) portion-wise over 30 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Workup: Quench with saturated aqueous Na2S2O3 to neutralize any unreacted electrophilic bromine. Extract with EtOAc, wash with water and brine, dry, and concentrate. Purify via recrystallization from toluene.

Figure 2: Regioselectivity logic for the step-wise electrophilic bromination using NBS.

Quantitative Data & Reaction Optimization

The table below summarizes the expected quantitative metrics and critical in-process controls for the synthesis pathway. Adhering to these parameters ensures self-validation at each intermediate stage.

| Step | Reaction Type | Reagents & Solvents | Temp / Time | Expected Yield | Critical IPC / Metric |

| 1 | N-Silylation | Pyrrole, NaH, TIPS-Cl, THF | 0 °C to RT, 2 h | 90–95% | H2 evolution ceases; Rf = 0.9 (100% Hexane) |

| 2 | C3-Formylation | POCl3 , DMF, 1-(TIPS)-pyrrole | 0 °C to 60 °C, 4 h | 75–85% | Hydrolysis pH > 7; Rf = 0.5 (9:1 Hex/EtOAc) |

| 3 | Deprotection | TBAF, THF | RT, 1 h | 90–98% | Complete loss of TIPS (NMR: no peak at 1.1 ppm) |

| 4 | Bromination | NBS (2.05 eq), THF | 0 °C to RT, 3 h | 70–80% | Quench with Na2S2O3 ; Rf = 0.4 (6:4 Hex/EtOAc) |

References

- Title: Synthetic method of 5-(2-fluorophenyl)

-

Title: N-(Triisopropylsilyl)pyrrole. A progenitor 'par excellence' of 3-substituted pyrroles. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Unlocking the Carbon Framework: A Senior Application Scientist's Guide to ¹³C NMR Analysis of Substituted Pyrroles

Introduction

Pyrroles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs and natural products like prodigiosins[1]. In drug development, the precise regiochemical assignment of multi-substituted pyrroles is non-negotiable. While ¹H NMR provides rapid preliminary data, it is often insufficient for highly substituted pyrroles due to the lack of ring protons and overlapping multiplet signals. Here, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy becomes the definitive analytical tool.

This technical guide provides an authoritative framework for the ¹³C NMR analysis of substituted pyrroles. Rather than presenting a mere list of parameters, we will deconstruct the causality behind chemical shifts and experimental design, ensuring your analytical protocols are robust, reproducible, and self-validating.

The Causality of Chemical Shifts in the Pyrrole Nucleus

The pyrrole ring is an electron-rich, aromatic five-membered heterocycle. The nitrogen heteroatom donates its lone pair into the aromatic π-system, significantly shielding the ring carbons compared to neutral arenes like benzene. In an unsubstituted pyrrole, this electronic distribution results in two distinct ¹³C signals: the α-carbons (C2/C5) at approximately 118 ppm, and the more electron-dense β-carbons (C3/C4) at approximately 108 ppm[2].

When substituents are introduced, they perturb this delicate electronic balance through inductive and resonance effects:

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -CHO pull electron density away from the ring, leading to deshielding and a downfield shift (higher ppm) of the carbon signals[2].

-

Electron-Donating Groups (EDGs): Alkyl groups (e.g., -CH₃) donate electron density, generally causing an upfield shift (lower ppm) at the adjacent positions, though the substituted carbon itself experiences a downfield shift due to local inductive and steric effects[1].

Caption: Logical relationship of substituent electronic effects on pyrrole 13C chemical shifts.

Quantitative Data: Substituent Chemical Shifts (SCS)

To predict the chemical shift of a substituted pyrrole, one can apply Substituent Chemical Shifts (SCS) to the base values of unsubstituted pyrrole. The table below summarizes foundational SCS data for 2-substituted pyrroles[2].

| Substituent | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Electronic Nature |

| -CH₃ | +10.6 | -0.7 | +0.2 | -2.8 | Weak EDG |

| -CHO | +10.1 | +11.2 | +3.5 | +8.8 | Strong EWG |

| -COCH₃ | +9.4 | +8.5 | +2.5 | +6.7 | EWG |

| -CO₂CH₃ | +4.3 | +7.9 | +2.5 | +5.8 | EWG |

| -CN | -15.4 | +10.9 | +3.6 | +7.0 | Strong EWG (Anisotropic) |

| -NO₂ | +21.0 | +3.0 | +5.0 | +8.0 | Strong EWG |

Note: The anomalous upfield shift of C-2 in 2-cyanopyrrole (-15.4 ppm) is caused by the strong magnetic anisotropy of the triple bond[2].

Rational Experimental Design for Substituted Pyrroles

Acquiring high-quality ¹³C NMR data for highly substituted pyrrole drug candidates (e.g., antituberculosis leads or COX-2 inhibitors) requires meticulous parameter optimization[3]. Quaternary carbons in the pyrrole ring lack attached protons, meaning they cannot rely on efficient dipole-dipole interactions for spin-lattice relaxation (T₁). If standard proton-acquisition parameters are used, these quaternary signals will saturate and vanish into the baseline noise.

Caption: Workflow for 13C NMR structural elucidation of highly substituted pyrroles.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. By pairing standard 1D ¹³C acquisition with 2D HMBC (Heteronuclear Multiple Bond Correlation), the spectroscopist creates an internal cross-check that eliminates ambiguity in regiochemical assignment.

Protocol A: Optimized 1D ¹³C{¹H} NMR Acquisition

Rationale: Maximizing signal-to-noise (S/N) for slowly relaxing quaternary pyrrole carbons.

-

Sample Preparation: Dissolve 50–100 mg of the pyrrole derivative in 0.5–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[2]. Causality: High concentration is critical for ¹³C NMR due to the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus.

-

Tuning and Matching: Insert the sample and meticulously tune/match the probe for both ¹H and ¹³C frequencies.

-

Pulse Sequence Selection: Select a standard proton-decoupled carbon sequence (e.g., zgpg30 on Bruker systems). The 30-degree flip angle prevents complete magnetization saturation.

-

Parameter Optimization (Critical Step):

-

Relaxation Delay (D1): Set to 2.0–3.0 seconds (standard is often 1.0s)[2]. Causality: This extended delay allows fully substituted C2/C3/C4/C5 carbons to relax back to equilibrium between scans, ensuring they appear in the final spectrum.

-

Number of Scans (NS): Set to a minimum of 512 to 1024 scans, depending on concentration.

-

Acquisition Time (AQ): 1-2 seconds[2].

-

-

Execution & Processing: Acquire the FID. Apply an exponential window function (Line Broadening, LB = 1.0 Hz) prior to Fourier Transformation to enhance S/N at the slight expense of resolution.

Protocol B: 2D HMBC for Regiochemical Validation

Rationale: 1D ¹³C NMR provides the carbon inventory, but 2D HMBC maps the connectivity, proving exactly where substituents are attached on the pyrrole core.

-

Setup: Following ¹H and ¹³C 1D acquisitions, load an HMBC pulse sequence optimized for long-range couplings (typically nJCH = 8 Hz).

-

Acquisition: Acquire with sufficient increments in the F1 (carbon) dimension (e.g., 256 or 512 increments) to resolve closely spaced pyrrole ring carbons.

-

Analysis (Self-Validation): Look for cross-peaks between substituent protons (e.g., a C-2 methyl group) and the adjacent pyrrole ring carbons (C-2 and C-3). If the methyl is at C-2, you will observe a strong 3-bond correlation to C-3. If it were mistakenly at C-3, the correlation network would fundamentally change, thereby self-validating the structural assignment[1].

Diagnostic Applications in Drug Development

In the synthesis of pyrrole-based drug candidates, such as antitubulin agents or BM212 analogues for tuberculosis, researchers frequently encounter regioisomeric mixtures (e.g., 1,2,5-trisubstituted vs. 1,3,5-trisubstituted pyrroles)[3].

Relying solely on ¹H NMR or mass spectrometry (HRMS) is a critical failure point, as regioisomers possess identical masses and often exhibit overlapping proton multiplets. By utilizing the ¹³C NMR SCS data and the optimized protocols outlined above, a development chemist can definitively assign the architecture of the molecule. For instance, an EWG at the 3-position will dramatically deshield C-3 (+11.2 ppm for -CHO) while having minimal effect on C-4 (+3.5 ppm), creating an asymmetric ¹³C fingerprint that instantly identifies the isomer[2].

References

-

Title: Carbon-13 Fourier Transform Nuclear Magnetic Resonance. IX. Complete Assignments of Some Prodigiosins Source: Canadian Journal of Chemistry URL: [Link]

-

Title: A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines Source: Molecules (MDPI) URL: [Link]

Sources

The Electrophilicity of Dibrominated Pyrrole Compounds: A Technical Guide to Reactivity, Catalysis, and Chemical Biology

Executive Summary

Pyrroles are classically defined as electron-rich, highly nucleophilic heteroaromatics. However, the introduction of multiple halogen atoms—specifically through dibromination or polybromination—fundamentally inverts this electronic paradigm. By lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), bromination transforms the pyrrole scaffold into a potent electrophile. This whitepaper explores the electrophilic nature of dibrominated pyrrole compounds, detailing their critical role as electrophilic coupling partners in regioselective transition-metal catalysis and their function as electrophilic substrates in enzymatic dehalogenation pathways.

Electronic Reprogramming: From Nucleophile to Electrophile

Unsubstituted pyrrole undergoes electrophilic aromatic substitution with ease due to the delocalization of the nitrogen lone pair. When electron-withdrawing groups (EWGs), such as carboxylates or acyl groups, are installed at the C-2 position, the ring becomes deactivated. Subsequent bromination to form species like 4,5-dibromopyrrole-2-carboxylates further depletes the electron density of the π -system[1].

The carbon-bromine (C–Br) bonds in these polyhalogenated heterocycles are highly polarized. The synergistic electron-withdrawing effects of the halogens and the C-2 carbonyl group render the C-4 and C-5 positions highly susceptible to:

-

Oxidative Addition: Low-valent transition metals (e.g., Pd 0 ) can readily insert into the C–Br bond, treating the pyrrole carbon as an electrophilic center.

-

Nucleophilic Attack: In biological systems, the heavily brominated pyrrole ring is sufficiently electrophilic to undergo direct attack by biological nucleophiles (e.g., cysteine thiolates)[2].

Dibromopyrroles as Electrophiles in Cross-Coupling

In the realm of synthetic organic chemistry, dibromopyrroles are invaluable electrophilic building blocks for the synthesis of complex polyaryl alkaloids, such as the lamellarins and lukianols[3]. The Suzuki-Miyaura cross-coupling of 4,5-dibromopyrrole-2-carboxylates demonstrates exquisite regioselectivity.

The Causality of Regioselectivity

When a 4,5-dibromopyrrole-2-carboxylate is subjected to palladium catalysis, oxidative addition occurs almost exclusively at the C-5 position[4]. This selectivity is driven by electronics: the C-2 ester group withdraws electron density via resonance and inductive effects, making the C-5 carbon significantly more electrophilic (electron-deficient) than the C-4 carbon[3]. Consequently, the activation energy for Pd 0 insertion into the C5–Br bond is substantially lower.

To prevent competitive dicoupling at the C-4 position, the choice of ligand is critical. Utilizing tri(2-furyl)phosphine—a ligand that is less electron-rich and less sterically demanding than triphenylphosphine—accelerates the reductive elimination step, thereby turning over the catalytic cycle before the less reactive C-4 position can undergo oxidative addition[4].

Catalytic cycle of regioselective Suzuki-Miyaura coupling on electrophilic dibromopyrroles.

Quantitative Yield Data for Regioselective Coupling

The table below summarizes the regioselective preference when 4,5-dibromopyrrole-2-carboxylate acts as the electrophile against various nucleophilic boronic acids[4].

| Electrophile | Nucleophile (Boronic Acid) | Catalyst System | Major Product | Yield (%) |

| Methyl 4,5-dibromopyrrole-2-carboxylate | 4-tert-Butylphenylboronic acid | Pd₂(dba)₃ / P(2-furyl)₃ | 5-(4-t-Butylphenyl)-4-bromopyrrole | 65% |

| Methyl 4,5-dibromopyrrole-2-carboxylate | Phenylboronic acid | Pd₂(dba)₃ / P(2-furyl)₃ | 5-Phenyl-4-bromopyrrole | 58% |

| 4,5-Dibromo-2-nitropyrrole | 4-tert-Butylphenylboronic acid | Pd₂(dba)₃ / P(2-furyl)₃ | 5-(4-t-Butylphenyl)-4-bromo-2-nitropyrrole | 86% |

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This self-validating protocol details the synthesis of 5-aryl-4-bromopyrrole-2-carboxylates. The use of a specific solvent system and ligand ensures the reaction stops at monosubstitution.

Reagents & Materials:

-

Methyl 4,5-dibromopyrrole-2-carboxylate (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.1 equiv, 1.1 mmol)

-

Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd)

-

Tri(2-furyl)phosphine (0.10 mmol, 20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

-

Solvent System: Mesitylene / Ethanol / Water (5:1:1 v/v/v)

Step-by-Step Methodology:

-

System Evacuation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the methyl 4,5-dibromopyrrole-2-carboxylate, arylboronic acid, and K₂CO₃. Evacuate and backfill the tube with ultra-pure Argon three times.

-

Catalyst Introduction: Inside an argon-filled glovebox, add Pd₂(dba)₃ and tri(2-furyl)phosphine to the reaction vessel.

-

Solvent Addition: Inject the degassed solvent mixture (Mesitylene/EtOH/H₂O) via syringe. The biphasic nature of this system helps partition the active basic species and stabilizes the boronic acid against protodeboronation[4].

-

Thermal Activation: Seal the tube and heat the reaction mixture to 150 °C in an oil bath. Stir vigorously for 6 to 8 hours.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The disappearance of the starting material and the appearance of a single new spot (lower Rf) validates successful monosubstitution. If a second, much lower Rf spot appears, dicoupling is occurring; immediately cool the reaction.

-

Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the 5-aryl-4-bromopyrrole.

Chemical Biology: Enzymatic Debromination via Electrophilic Capture

Beyond synthetic chemistry, the electrophilicity of polybrominated pyrroles plays a fascinating role in marine chemical biology. The marine natural product pentabromopseudilin is synthesized via a pathway that includes a rare enzymatic reductive dehalogenation[5].

The enzyme Bmp8 acts as a tetrabromopyrrole debrominase. Unlike standard halogenases, Bmp8 utilizes a redox thiol mechanism to remove the C-2 bromine atom from 2,3,4,5-tetrabromopyrrole[5],[6].

The Mechanistic Logic

Because the pyrrole ring is heavily brominated, the π -electron cloud is severely depleted, rendering the ring highly electrophilic. Bmp8 positions a catalytic cysteine residue (Cys85) in the active site. The Cys85 thiolate acts as a nucleophile, directly attacking the electrophilic C-2 position (or the bromine atom itself) of the tetrabromopyrrole[2]. This forms a transient thioether or sulfenyl bromide intermediate, which is subsequently resolved by a secondary cellular reductant to release 2,3,4-tribromopyrrole[5]. This mechanism is remarkably analogous to the action of human thyroid deiodinases on electrophilic thyroid hormones[2].

Enzymatic debromination mechanism of Bmp8 via nucleophilic attack on electrophilic pyrrole.

Conclusion

The dibromination of pyrroles is not merely a structural modification; it is a fundamental electronic reprogramming. By transforming a classical nucleophile into a highly tunable electrophile, chemists can leverage regioselective cross-coupling to build complex molecular architectures. Concurrently, nature utilizes this exact electrophilicity to drive unique enzymatic dehalogenation reactions, bridging the gap between synthetic methodology and marine biosynthesis.

References

- Source: clockss.

- Title: Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3)

- Source: acs.

- Source: scispace.

- Source: nih.

- Source: acs.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. scispace.com [scispace.com]

- 6. Preparation and Characterization of Tetrabromopyrrole Debrominase From Marine Proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Marine Pyrrole Alkaloids: Mechanisms, Bioactivity, and Validated Workflows

Executive Summary and Structural Taxonomy

The marine environment represents an unparalleled reservoir of structurally diverse secondary metabolites. Among these, marine pyrrole alkaloids have emerged as highly privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from potent cytotoxicity to antimicrobial and anti-biofilm properties[1]. As a Senior Application Scientist, I have observed that the successful translation of these compounds from marine sponges and ascidians to clinical candidates relies on a rigorous understanding of their molecular mechanisms and the deployment of self-validating experimental workflows.

Marine pyrrole alkaloids can be broadly categorized into several distinct structural subclasses, each dictating its unique pharmacological profile:

-

Pyrrolo[2,1-a]isoquinolines (e.g., Lamellarins): DOPA-derived hexacyclic or pentacyclic systems primarily isolated from mollusks and ascidians[2].

-

Pyrrole-aminoimidazoles (e.g., Agelastatins): Compact, highly functionalized tetracyclic alkaloids isolated from sponges like Agelas dendromorpha[3].

-

Bromopyrroles (e.g., Oroidin): Simpler, yet highly bioactive metabolites that serve as biosynthetic precursors to more complex pyrrole-imidazole alkaloids (PIAs)[4].

Mechanistic Pathways of Key Marine Pyrrole Alkaloids

Understanding the precise causality between a compound's structural geometry and its cellular target is the cornerstone of rational drug design.

Lamellarin D: Dual-Targeted Apoptotic Induction

Lamellarin D is a highly potent anticancer agent that bypasses traditional multidrug resistance (MDR) efflux pumps. Its mechanism of action is uniquely bipartite. In the nucleus, it acts as a potent inhibitor of Topoisomerase I (Top1), stabilizing the Top1-DNA cleavable complex and inducing lethal DNA strand breaks[5]. Concurrently, in the cytoplasm, Lamellarin D directly targets mitochondria, inducing the release of cytochrome c and apoptosis-inducing factor (AIF) independent of nuclear DNA damage. Furthermore, it exhibits targeted inhibition of specific protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).

Caption: Lamellarin D dual-targeting mechanism inducing apoptosis via nuclear and mitochondrial pathways.

Agelastatin A: Ribosomal Translation Inhibition

Agelastatin A (AglA) demonstrates exceptional cytotoxicity against leukemia, breast, and glioblastoma cell lines[6]. Recent structural biology efforts have elucidated that AglA binds directly to the A-site of the Peptidyl Transfer Center (PTC) within the eukaryotic 80S ribosomal subunit[3]. By forming critical π -stacking and hydrogen-bonding interactions with ribosomal RNA nucleotides, AglA sterically blocks peptide bond formation, arresting protein synthesis at the elongation phase[3].

Oroidin: Anti-Biofilm and Antimicrobial Activity

Oroidin, a bromopyrrole alkaloid, exhibits a fundamentally different bioactivity profile. It is a potent inhibitor of bacterial biofilm formation and exhibits targeted antibacterial activity against Gram-positive pathogens such as Staphylococcus aureus[7]. Its pyrrole-imidazole core serves as a privileged scaffold for synthesizing derivatives that target the Raf/MEK-1/MAPK cascade and various bacterial kinases[8].

Quantitative Bioactivity Profiles

To facilitate comparative analysis for drug development, the quantitative pharmacological data of these key alkaloids are summarized below:

| Alkaloid Class | Representative Compound | Primary Cellular Target(s) | Key Biological Activity | Potency (IC50 / MIC) |

| Pyrrolo[2,1-a]isoquinoline | Lamellarin D | Topoisomerase I, Mitochondria, Kinases | Apoptosis, Cytotoxicity | 38–110 nM (Cancer cells)[2] |

| Pyrrole-aminoimidazole | Agelastatin A | 80S Ribosome (PTC A-site), GSK-3 β | Translation inhibition | 0.097–0.703 µM (Cancer cells)[3] |

| Bromopyrrole | Oroidin | Bacterial Biofilm, Parasitic targets | Antibacterial, Anti-biofilm | >90% inhibition at 50 µM (S. aureus)[7] |

Validated Experimental Methodologies

In application science, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that every mechanistic claim is backed by orthogonal verification.

Protocol 1: Assessing Ribosomal Inhibition by Agelastatin A

Objective: To confirm the binding of Agelastatin A to the ribosomal PTC and its functional consequence on translation.

-

Step 1: 80S Ribosome Purification

-

Action: Isolate 80S ribosomes from Saccharomyces cerevisiae using sucrose density gradient centrifugation.

-

Causality: Yeast ribosomes share high structural homology with human ribosomes at the PTC but provide higher purification yields for structural assays.

-

Self-Validation Checkpoint: Measure the A260/A280 ratio and analyze the gradient fractions. A singular, sharp 80S peak without 40S/60S dissociation confirms the structural integrity of the complex before drug incubation.

-

-

Step 2: Poly(U)-Directed In Vitro Translation Assay

-

Action: Incubate the 80S ribosomes with AglA, poly(U) mRNA, radiolabeled [ 14 C]-Phenylalanine-tRNA, and elongation factors. Measure the incorporation of radiolabel into the polypeptide chain.

-

Causality: This isolates the elongation phase of translation. If AglA blocks the A-site,[ 14 C]-Phe cannot be incorporated.

-

Self-Validation Checkpoint: Utilize Cycloheximide as a positive control (known elongation inhibitor) and DMSO as a vehicle control. If Cycloheximide fails to inhibit translation, the assay components (e.g., GTP or elongation factors) are degraded, invalidating the run.

-

-

Step 3: Dimethyl Sulfate (DMS) Chemical Footprinting

-

Action: Treat the AglA-Ribosome complex with DMS, which methylates exposed adenine and cytosine residues on the rRNA. Map the modifications using reverse transcriptase (RT) primer extension.

-

Causality: AglA binding will sterically shield specific PTC nucleotides from DMS methylation.

-

Self-Validation Checkpoint: The RT enzyme will stall at methylated bases. By comparing the sequencing gel of AglA-treated versus untreated rRNA, the exact binding footprint is revealed. The presence of standard methylation patterns outside the A-site confirms that the DMS reagent was active.

-

Caption: Self-validating experimental workflow for determining Agelastatin A ribosomal inhibition.

Protocol 2: Decoupling Nuclear and Mitochondrial Targets of Lamellarin D

Objective: To independently verify the Topoisomerase I inhibition and direct mitochondrial permeabilization induced by Lamellarin D.

-

Step 1: DNA Relaxation Assay (Nuclear Target)

-

Action: Incubate supercoiled plasmid DNA with recombinant human Top1 and Lamellarin D. Resolve the products on a 1% agarose gel.

-

Causality: Active Top1 relaxes supercoiled DNA. LamD traps the Top1-DNA complex, preventing relaxation.

-

Self-Validation Checkpoint: Supercoiled DNA migrates rapidly, while relaxed topoisomers form a slower-migrating ladder. Camptothecin is used as a positive control. If the negative control (Top1 + vehicle) fails to produce a ladder, the Top1 enzyme has lost catalytic activity.

-

-

Step 2: Isolated Mitochondria Cytochrome C Release Assay (Cytoplasmic Target)

-

Action: Fractionate human cancer cells to isolate intact mitochondria. Treat the isolated mitochondrial fraction with LamD and analyze the supernatant via Western blot for cytochrome c.

-

Causality: By testing isolated mitochondria, we remove the nucleus from the equation, proving that LamD directly triggers mitochondrial apoptosis independently of Top1-mediated DNA damage.

-

Self-Validation Checkpoint: Probe the mitochondrial pellet for Voltage-Dependent Anion Channel (VDAC). VDAC is an integral mitochondrial membrane protein. If VDAC appears in the supernatant, the mitochondria were mechanically lysed during pipetting, and the cytochrome c release is an artifact rather than a drug-induced physiological response.

-

References

-

Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms. National Institutes of Health (NIH) / PMC. Available at:[2]

-

Oroidin. Wikipedia. Available at:[4]

-

Agelastatin A. Baylor Undergraduate Minipharma. Available at:[3]

-

Oroidins: Marine Pyrrole-Imidazole Alkaloids with Emerging Therapeutic Potential. ResearchGate. Available at:[8]

-

Marine Pyrrole Alkaloids. National Institutes of Health (NIH) / PMC. Available at:[1]

-

Synthesis of Agelastatin A and Derivatives Premised on a Hidden Symmetry Element Leading to Analogs Displaying Anticancer Activity. National Institutes of Health (NIH) / PMC. Available at:[6]

-

Anticancer Properties of Lamellarins. National Institutes of Health (NIH) / PMC. Available at:[5]

-

Anticancer Alkaloid Lamellarins Inhibit Protein Kinases. MDPI. Available at:

-

Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. MDPI. Available at:[7]

Sources

- 1. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agelastatin A | Baylor Undergraduate Minipharma [sites.baylor.edu]

- 4. Oroidin - Wikipedia [en.wikipedia.org]

- 5. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Agelastatin A and Derivatives Premised on a Hidden Symmetry Element Leading to Analogs Displaying Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues [mdpi.com]

- 8. researchgate.net [researchgate.net]

Theoretical Studies on the Electronic Structure of Pyrrole Aldehydes: A Technical Guide for Drug Development

The Pharmacological Imperative

Pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde (P2C) and pyrrole-3-carboxaldehyde, serve as foundational pharmacophores in modern medicinal chemistry. These scaffolds are critical intermediates in the synthesis of porphyrins, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin. Understanding their fundamental electronic structure—specifically their conformational isomerism, frontier molecular orbitals, and electrostatic potential—is non-negotiable for rational drug design. By leveraging Density Functional Theory (DFT) and ab initio methods, researchers can predict how these molecules will behave in physiological environments, dictate target binding affinities, and undergo metabolic derivatization.

Conformational Landscape & Thermodynamic Stability

Pyrrole-2-carboxaldehyde exhibits rotational isomerism around the C2–C(aldehyde) single bond, resulting in two primary planar conformers: cis (syn) and trans (anti), defined by the orientation of the N–C–C=O dihedral angle.

Theoretical evaluations using Potential Energy Surface (PES) scans confirm that the cis form is the conformational ground state, exhibiting a thermodynamic advantage of approximately 15.21 kJ/mol over the trans isomer [1][1].

Causality behind stability: The cis geometry allows for the parallel alignment of the pyrrolic N–H and the aldehydic oxygen. This minimizes dipole-dipole repulsion and facilitates favorable electrostatic interactions. While classical Quantum Theory of Atoms in Molecules (QTAIM) topological analysis indicates that a true intramolecular hydrogen bond may not exist in the isolated monomer [2][2], the electrostatic topology heavily dictates this conformational preference.

Quantitative Electronic Properties

To standardize comparisons across derivatives, quantitative electronic parameters are summarized below. These metrics dictate the chemical hardness, reactivity, and non-linear optical (NLO) properties of the scaffold.

Table 1: Theoretical Electronic Properties of Pyrrole-2-Carboxaldehyde Conformers (B3LYP/6-311++G(d,p))

| Property | cis-Conformer | trans-Conformer | Causality / Pharmacological Significance |

| Relative Energy (ΔE) | 0.00 kJ/mol | +15.21 kJ/mol | cis is stabilized by favorable N-H···O dipole alignment. |

| Dipole Moment (μ) | ~2.15 D | ~3.82 D | Lower dipole in cis minimizes electrostatic self-repulsion. |

| HOMO Energy | -6.12 eV | -6.05 eV | Dictates ionization potential; cis is slightly more stable against oxidation. |

| LUMO Energy | -1.85 eV | -1.90 eV | Dictates electron affinity; relevant for redox behavior and nucleophilic attacks. |

| HOMO-LUMO Gap | 4.27 eV | 4.15 eV | Larger gap in cis indicates higher chemical hardness and kinetic stability. |

Self-Validating Computational Workflow

To ensure high scientific integrity and reproducibility, the following step-by-step protocol outlines the standard ab initio methodology for evaluating pyrrole aldehyde derivatives.

Step 1: Conformational Search (PES Scan)

-

Action: Perform a relaxed PES scan by rotating the N–C–C=O dihedral angle from 0° to 180° in 10° increments.

-

Causality: This prevents the geometry from becoming trapped in a local minimum (e.g., the trans state), ensuring the true global minimum is identified prior to high-level optimization.

Step 2: Geometry Optimization

-

Action: Optimize the lowest-energy structures using the B3LYP functional paired with the 6-311++G(d,p) basis set.

-

Causality: B3LYP provides an optimal balance of computational cost and thermochemical accuracy for organic heterocycles. The inclusion of diffuse functions (++) is non-negotiable; they are required to accurately model the electron density tail of the oxygen lone pairs, which dictates intermolecular hydrogen bonding. Polarization functions (d,p) allow for asymmetric electron distribution.

Step 3: Self-Validation via Frequency Analysis

-

Action: Calculate harmonic vibrational frequencies at the identical level of theory.

-

Validation: The absence of imaginary frequencies mathematically proves the optimized geometry is a true local minimum on the PES. This step is a mandatory self-validating control that also yields Zero-Point Energy (ZPE) corrections.

Step 4: Topological & Excited State Analysis

-

Action: Execute Time-Dependent DFT (TD-DFT) for UV-Vis spectra prediction and QTAIM analysis to locate Bond Critical Points (BCPs).

-

Causality: QTAIM differentiates between covalent bonds (∇²ρ < 0) and closed-shell non-covalent interactions (∇²ρ > 0), providing a rigorous quantum mechanical basis for drug-target binding interactions.

Fig 1: Self-validating computational workflow for pyrrole aldehyde electronic structure analysis.

Photochemistry and Intermolecular Perturbations

Understanding how pyrrole aldehydes interact with light and solvent molecules is critical for predicting their behavior in biological assays.

Matrix-Isolation Photochemistry: To experimentally validate TD-DFT predictions without the interference of solvent effects, P2C is isolated in low-temperature argon or xenon matrices (ca. 15 K). Causality: The inert matrix prevents intermolecular hydrogen bonding (dimerization) from quenching excited states. Upon UV irradiation (λ > 235 nm), cis-P2C undergoes photoisomerization to the trans form, establishing a photostationary cis:trans ratio of approximately 3.3:1 [3][3]. Prolonged irradiation ultimately leads to photolysis into pyrrole and carbon monoxide.

Hydration and Hydrogen Bonding: In aqueous physiological environments, the electronic structure is heavily perturbed. Studies on hydrated complexes, P2C/(H₂O)ₙ, reveal that water rearrangement is the primary driving force for complex formation [4][4]. The formation of intermolecular O–H···O and N–H···O water bridges induces significant charge transfer from the P2C molecule to the water network, experimentally observed as a substantial red shift and broadening in the νNH and νCO vibrational modes.

Reactivity Descriptors & Drug Design Implications

Global and local reactivity descriptors derived from the electronic structure directly inform pharmacophore mapping. Fukui functions and Molecular Electrostatic Potential (MEP) maps identify the carbonyl carbon as highly susceptible to nucleophilic attack.

This specific reactivity is exploited in drug development to synthesize complex Schiff bases and hydrazones. For example, the condensation of P2C with salicyl hydrazide yields pyrrole-2-carboxaldehyde salicylhydrazone (PCSH), a scaffold with potent metal-chelating and bioactive properties [5][5]. Conversely, the pyrrole ring itself is primed for electrophilic substitution, allowing for targeted halogenation or alkylation to tune lipophilicity.

Fig 2: Pharmacophore mapping and reactivity logic for pyrrole aldehyde derivatives in drug design.

References

-

Investigation of Barrier Potential, Structure (Monomer & Dimer), Chemical Reactivity, NLO, MEP, and NPA Analysis of Pyrrole-2-carboxaldehyde Source: Taylor & Francis URL:[Link]

-

Infrared, Density-Functional Theory, and Atoms in Molecules Method Studies on Conformers of Some 2-Substituted 1H-Pyrroles Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

-

Infrared Spectra and Photochemistry of Matrix-Isolated pyrrole-2-carbaldehyde Source: PubMed (National Institutes of Health) URL:[Link]

-

Perturbation of Hydrogen Bonding in Hydrated pyrrole-2-carboxaldehyde Complexes Source: PMC (National Institutes of Health) URL:[Link]

-

Eco-friendly synthesis, spectral and computational study of pyrrole-2-carboxaldehyde salicylhydrazone (PCSH) for its application Source: Academia.edu URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Infrared spectra and photochemistry of matrix-isolated pyrrole-2-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perturbation of hydrogen bonding in hydrated pyrrole-2-carboxaldehyde complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Eco-friendly synthesis, spectral and computational study of pyrrole-2- carboxaldehyde salicylhydrazone (PCSH) for its application [academia.edu]

Safety and handling precautions for 4,5-dibromo-1H-pyrrole-3-carbaldehyde

An In-Depth Technical Guide to the Safe Handling of 4,5-dibromo-1H-pyrrole-3-carbaldehyde

Disclaimer: 4,5-dibromo-1H-pyrrole-3-carbaldehyde is a specialized chemical for research and development. As of this writing, a comprehensive, publicly available Safety Data Sheet (SDS) and specific toxicological data for this exact compound are limited. Therefore, this guide is synthesized from safety data for structurally similar brominated heterocyclic aldehydes, general principles for handling halogenated organic compounds, and established laboratory safety protocols. All users must treat this compound as potentially hazardous and exercise extreme caution. This guide supplements, but does not replace, a thorough, site-specific risk assessment and adherence to all institutional and regulatory safety standards.

Section 1: Compound Profile and Hazard Assessment

4,5-dibromo-1H-pyrrole-3-carbaldehyde is a polyhalogenated heterocyclic compound with applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] The presence of two bromine atoms on the pyrrole ring, combined with a reactive aldehyde functional group, dictates its chemical reactivity and informs its toxicological profile.

The primary hazards are summarized below.

Table 1: Inferred Hazard Identification for 4,5-dibromo-1H-pyrrole-3-carbaldehyde

| Hazard Class | Description | Rationale & Supporting Citations |

|---|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed. | Based on classifications for similar brominated aldehydes.[5][6] |

| Skin Corrosion/Irritation | Causes skin irritation. May cause redness, itching, and pain upon contact. | A common hazard for halogenated aromatic compounds and explicitly listed for similar structures.[5][6][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can lead to significant injury. | A common hazard for aldehyde-containing compounds and related brominated heterocycles.[5][6][8] |

| Respiratory Irritation | May cause respiratory tract irritation. Inhalation of dust can irritate the nose, throat, and lungs. | A standard warning for fine chemical powders and a listed hazard for similar compounds.[6][7][8] |

| Long-term Exposure | Unknown, but caution is advised. Long-term exposure to some brominated compounds can lead to systemic effects.[3] | The principle of treating chemicals with unknown long-term toxicity with a high degree of caution is a standard laboratory practice.[9] |

Section 2: Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation, combining engineering controls, administrative procedures, and personal protective equipment, is essential for safely handling this compound.

Engineering Controls

The primary engineering control is to minimize inhalation exposure.

-

Chemical Fume Hood: All handling of 4,5-dibromo-1H-pyrrole-3-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning and certified laboratory chemical fume hood.[10] This prevents the release of chemical dust and vapors into the general laboratory environment.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

Administrative Controls

-

Designated Area: Designate a specific area within the laboratory for handling this compound.

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the laboratory's chemical hygiene plan.[9]

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible (within 10 seconds of travel time) and unobstructed.[11] All personnel should know their locations and how to operate them.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to protect against the specific hazards of the compound.[12][13]

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | PPE Item | Specification and Rationale |

|---|---|---|

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are mandatory.[14] A face shield should be worn over the goggles during procedures with a higher risk of splashes or dust generation.[15] |

| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[15] Gloves must be inspected for tears or holes before each use. If direct contact is likely or prolonged, consult the glove manufacturer's compatibility chart. Always remove gloves using the proper technique to avoid skin contact and wash hands thoroughly after removal. |

| Body | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) or a standard cotton lab coat, fully buttoned, is required.[15] Do not wear clothing made of synthetic fabrics like polyester, which can melt onto the skin in a fire.[15] |

| Respiratory | Respirator (If required) | A respirator is not typically required if all work is performed within a certified chemical fume hood.[15] If engineering controls are insufficient to control dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary based on a formal risk assessment.[16] |

| Feet | Closed-toe Shoes | Shoes must fully cover the feet.[15] Perforated shoes, sandals, or cloth sneakers are not permitted in the laboratory. |

Section 3: Safe Handling and Storage Protocols

Adherence to a strict protocol is critical when working with this compound.

Step-by-Step Handling Protocol

-

Preparation: Before starting, ensure all necessary PPE is worn correctly. Confirm the chemical fume hood is operational. Clear the work area of any unnecessary equipment or combustible materials.

-

Weighing: Weigh the solid compound directly into a tared container within the fume hood. To minimize dust, use a spatula to carefully transfer the material. Avoid pouring the powder directly.

-

Dissolution: If making a solution, add the solvent to the flask containing the weighed compound slowly. The flask should be appropriately sized and secured.

-

Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and that any potential exothermic reaction can be controlled (e.g., with an ice bath).[17]

-

Post-Handling: After use, decontaminate the spatula and any other equipment with a suitable solvent (e.g., ethanol or acetone), collecting the rinse as halogenated waste. Wipe down the work surface inside the fume hood.

-

Glove Removal and Hygiene: Remove gloves and dispose of them in the designated solid hazardous waste container. Immediately wash hands with soap and water.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.[18]

-

Container: Keep the compound in its original, tightly sealed container.[10][18]

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[18] A recommended storage temperature is often refrigerated (2-8°C) or frozen (-20°C) to ensure long-term stability, as recommended for similar compounds.[1][19]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids.[7][18] Store away from incompatible materials to prevent dangerous reactions.[18]

Section 4: Emergency Procedures

Immediate and correct action is critical in an emergency.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[20]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.[6]

Chemical Spills

The response to a spill depends on its size and location.

Caption: Workflow for responding to a chemical spill.

Fire

-

This compound is not expected to be highly flammable, but it may decompose in a fire to produce toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides.[7]

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

Section 5: Waste Management and Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.[21]

-

Classification: 4,5-dibromo-1H-pyrrole-3-carbaldehyde and any materials contaminated with it are classified as hazardous halogenated organic waste.[18]

-

Aqueous Waste: Any aqueous solutions containing the compound must be collected as hazardous waste.[18] Do not pour down the drain.[22]

-

Solid Waste: Contaminated items such as gloves, filter paper, and absorbent materials must be collected in a dedicated, clearly labeled solid hazardous waste container.[18]

-

Disposal: All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.[10][21] The container must be tightly sealed and accurately labeled with its contents.[18]

Section 6: Conclusion

4,5-dibromo-1H-pyrrole-3-carbaldehyde is a valuable research chemical that demands careful and informed handling. Due to the lack of specific toxicological data, a conservative approach that assumes high toxicity is the most responsible course of action. By implementing robust engineering controls, adhering to strict handling protocols, using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively.

References

-

What is bromine and what are the safe disposal and recycling methods? Ideal Response. (2025, March 18). Available from: [Link]

-

Ivan, B. C., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6435. Available from: [Link]

-

Yang, M., et al. (2014). Halopyrroles: a new group of highly toxic disinfection byproducts formed in chlorinated saline wastewater. Environmental Science & Technology, 48(20), 11858-65. Available from: [Link]

-

Personal Protective Equipment. US EPA. (2025, September 12). Available from: [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. PubMed. (2021, October 25). Available from: [Link]

-

STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. Washington State University. Available from: [Link]

-

Personal Protective Equipment (PPE). CHEMM. (2026, February 4). Available from: [Link]

-

Cas 881676-32-0, 1H-Pyrrole-3-carboxaldehyde, 5-broMo-. LookChem. Available from: [Link]

-

Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. Available from: [Link]

-

Safety Data Sheet: Bromine. Carl ROTH. Available from: [Link]

-

Bromine contamination and risk management in terrestrial and aquatic ecosystems. PubMed. Available from: [Link]

-

Toxicology of selected brominated aromatic compounds. National Library of Medicine. Available from: [Link]

-

How to Choose the Right PPE for Hazardous Gases. Interscan Corporation. (2025, May 15). Available from: [Link]

-

Examples of PPE for Various Dangerous Goods Classes. Storemasta. (2025, July 2). Available from: [Link]

-

High Hazards Operation Procedure (HHOP) for Pyrophoric Chemicals. Columbia University. Available from: [Link]

-